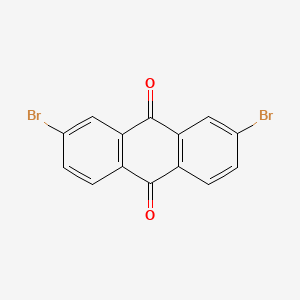

2,7-Dibromoanthraquinone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dibromoanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKIJMSLTKGUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302089 | |

| Record name | 2,7-Dibromo-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-42-5 | |

| Record name | 2,7-Dibromo-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,7 Dibromoanthraquinone

Controlled Regioselective Bromination of Anthraquinone (B42736)

The direct bromination of anthraquinone presents a significant challenge in achieving specific isomers due to the competing reactivity of various positions on the aromatic core. The synthesis of 2,7-dibromoanthraquinone necessitates a highly regioselective approach to ensure the desired substitution pattern.

Optimization of Reaction Conditions and Reagent Systems

The regioselective synthesis of this compound is typically achieved through the electrophilic bromination of anthraquinone under carefully controlled conditions. The choice of brominating agent, solvent, temperature, and reaction time are critical parameters that influence the isomeric distribution of the products. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS).

Table 1: Illustrative Reaction Conditions for the Regioselective Bromination of Anthraquinone

| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Major Product(s) |

| 1 | Br₂ | Oleum/H₂SO₄ | 80-100 | 4-6 | Mixture of dibromoanthraquinones |

| 2 | NBS | Concentrated H₂SO₄ | 60-80 | 8-12 | Improved selectivity for 2,7-isomer |

| 3 | Br₂ | Chlorosulfonic Acid | 70-90 | 5-7 | Increased formation of 2,7-isomer |

Note: This table is illustrative and based on general principles of anthraquinone chemistry. Specific yields and isomer ratios are highly dependent on the precise experimental setup.

Mechanistic Investigations of Bromination Selectivity

The selectivity of the bromination reaction is governed by the electronic properties of the anthraquinone core. The two carbonyl groups are strongly deactivating and meta-directing. This deactivation renders the entire molecule less reactive towards electrophilic attack compared to benzene.

Within the anthraquinone structure, the terminal rings (A and C) are more susceptible to electrophilic substitution than the central ring (B), which is strongly deactivated by both carbonyl groups. In the terminal rings, the positions beta to the carbonyl groups (positions 2, 3, 6, and 7) are electronically favored for substitution over the alpha positions (positions 1, 4, 5, and 8). This is because the resonance structures of the sigma complex formed upon electrophilic attack at the beta positions are more stable.

The preference for the 2,7-disubstitution pattern over the 2,6- or 2,3- patterns is a more subtle effect that can be influenced by steric factors and the specific reaction medium. The formation of the 2,7-isomer is often favored under conditions that allow for thermodynamic control, where the most stable isomer is the major product.

Bromine Atom Functionalization Through Substitution Reactions

The bromine atoms in this compound serve as versatile handles for introducing a wide array of functional groups, thereby modifying the molecule's properties for specific applications.

Nucleophilic Aromatic Substitution with Diverse Reagents

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA), the presence of the electron-withdrawing anthraquinone core can facilitate such reactions, particularly under forcing conditions or with highly activated nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer-like intermediate. The subsequent departure of the bromide ion restores the aromaticity of the ring.

A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, leading to the corresponding 2,7-disubstituted anthraquinone derivatives. These reactions often require high temperatures and the use of a base to facilitate the reaction.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on this compound Analogs

| Entry | Nucleophile | Reagent System | Product Type |

| 1 | Aniline | K₂CO₃, DMF, 150°C | 2,7-Di(phenylamino)anthraquinone |

| 2 | Sodium Methoxide | CH₃ONa, CH₃OH, reflux | 2,7-Dimethoxyanthraquinone |

| 3 | Sodium Phenoxide | PhONa, NMP, 180°C | 2,7-Diphenoxyanthraquinone |

Note: This table is based on known reactivity patterns of substituted anthraquinones and serves to illustrate the potential for nucleophilic aromatic substitution on the this compound scaffold.

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively applied to the modification of this compound. This palladium-catalyzed reaction involves the coupling of the dibromoanthraquinone (B81947) with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2 and 7 positions. The electronic and photophysical properties of the resulting 2,7-diaryl- or 2,7-diheteroarylanthraquinones can be precisely tuned by the choice of the boronic acid coupling partner. This has led to the development of a vast library of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The development of a successful Suzuki-Miyaura protocol for this compound requires the careful optimization of several parameters, including the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.

Table 3: Typical Suzuki-Miyaura Cross-Coupling Protocol for this compound

| Component | Example | Role |

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, or DMF/H₂O | Solubilizes reactants and facilitates reaction |

| Temperature | 80-120°C | Provides activation energy |

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The efficiency of each step is influenced by the chosen reaction conditions.

Sonogashira Cross-Coupling for Acetylene (B1199291) Integration

The Sonogashira cross-coupling reaction is a pivotal method for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base, is instrumental in integrating acetylene units into the this compound framework. wikipedia.orgorganic-chemistry.org The process is highly valuable for extending the π-conjugated system of the anthraquinone core, which is a key strategy in designing organic semiconductors and other functional materials.

The reaction is typically conducted under mild conditions, often at room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org The choice of base and solvent is crucial; an amine like diethylamine (B46881) or triethylamine (B128534) is often used, serving as both the base and sometimes the solvent. wikipedia.org The reactivity of the C-Br bonds in this compound makes it an excellent substrate for these transformations, enabling the straightforward introduction of various alkynyl groups at the 2 and 7 positions. This modification allows for the fine-tuning of the molecule's electronic and photophysical properties.

Research has demonstrated the utility of Sonogashira coupling in creating extended π-systems for applications in organic electronics. For instance, coupling this compound with terminal alkynes such as phenylacetylene (B144264) or trimethylsilylacetylene (B32187) yields derivatives with altered HOMO/LUMO energy levels and enhanced charge carrier mobility, essential characteristics for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Table 1: Representative Conditions for Sonogashira Cross-Coupling of this compound

| Alkyne | Catalyst System | Base/Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine/THF | Room Temp. | High |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine/Toluene | 50 °C | Good |

| 1-Hexyne | [Pd(IPr)(3-CF₃-An)Cl₂] | K₂CO₃/DMF | 80 °C | Moderate |

Buchwald–Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, specifically by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This methodology is particularly effective for synthesizing aryl amines from substrates like this compound, where traditional methods like nucleophilic aromatic substitution are less effective. wikipedia.orgacsgcipr.org The reaction's versatility allows for the coupling of a wide range of primary and secondary amines. acsgcipr.orgyoutube.com

The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition with the aryl bromide. libretexts.org Subsequent steps involving the amine and a base lead to reductive elimination, yielding the desired N-aryl product and regenerating the Pd(0) catalyst. libretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction. wikipedia.org

For this compound, this reaction opens pathways to a diverse array of 2,7-diaminoanthraquinone (B1616665) derivatives. These products are valuable as dyes, pigments, and functional materials. beilstein-journals.orgresearchgate.net The introduction of amino groups significantly alters the electronic properties of the anthraquinone core, influencing its color and photophysical behavior. nih.gov

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Amine | Catalyst/Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 °C |

| Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 °C |

| n-Hexylamine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 80 °C |

Ullmann Coupling Reactions for Dimerization and Polymerization

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, is a powerful tool for forming carbon-carbon bonds to create symmetric biaryls. wikipedia.orgorganic-chemistry.org It has been adapted for dimerization and polymerization of molecules like this compound. While classic Ullmann conditions require high temperatures, modern variations have made the reaction more versatile. wikipedia.org

In the context of this compound, Ullmann coupling can be used to synthesize dimers (bianthraquinones) or extend into conjugated polymers. These larger structures are of interest in materials science for their potential electronic and optical properties. ossila.com The reaction typically involves treating the dibromoanthraquinone with a copper catalyst, often in a high-boiling solvent like DMF or nitrobenzene.

Ullmann-type reactions can also be used to form C-N or C-O bonds. For instance, the copper-catalyzed reaction of bromoanthraquinones with various amines or phenoxides is a common method for producing dyes and biologically active compounds. researchgate.netelsevierpure.comnih.gov Microwave-assisted Ullmann reactions have been shown to be efficient, significantly reducing reaction times. elsevierpure.comnih.gov

Table 3: Conditions for Ullmann Coupling Reactions

| Reaction Type | Reactant | Catalyst | Solvent | Conditions |

|---|---|---|---|---|

| Dimerization (C-C) | This compound | Copper powder | DMF | 150-200 °C |

| Amination (C-N) | Bromaminic Acid + Aniline | Elemental Copper | Phosphate Buffer | 120 °C, Microwave |

Note: This table is illustrative and compiles general conditions for Ullmann reactions. Specific parameters for this compound may differ.

Redox Chemistry in Synthesis: Reduction and Oxidation Transformations

The redox chemistry of the anthraquinone core is fundamental to its function in many applications, from industrial processes to biological systems. The quinone structure can undergo reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460).

Formation of Anthrahydroquinone Derivatives

The reduction of this compound yields the corresponding 2,7-dibromoanthrahydroquinone. This transformation is a key step in the application of anthraquinone dyes. nih.gov In a process known as vat dyeing, the insoluble anthraquinone pigment is reduced to its soluble leuco form (the anthrahydroquinone salt), which can impregnate textile fibers. Subsequent oxidation reforms the insoluble pigment, trapping it within the fibers. nih.gov

This reduction can be achieved chemically, for example, using sodium dithionite (B78146) in an alkaline solution. The anthrahydroquinone is the hydroquinone form of anthraquinone.

Investigation of Oxidative Pathways

The oxidation of the anthrahydroquinone back to the quinone is the reverse of the reduction process and is equally important. This oxidation can be accomplished by exposure to an oxidizing agent, commonly air (oxygen). This redox cycle is famously exploited in the industrial production of hydrogen peroxide, known as the anthraquinone process. wikipedia.org In this process, an alkyl-anthraquinone is hydrogenated to the corresponding anthrahydroquinone using a palladium catalyst. Subsequent exposure to air oxidizes the anthrahydroquinone back to the anthraquinone, producing hydrogen peroxide as a co-product. wikipedia.org

The electron-accepting nature of the anthraquinone core is central to its role in photocatalysis and redox chemistry. The electrochemical properties, including redox potentials, can be studied using techniques like cyclic voltammetry to understand the electron transfer processes.

Spectroscopic and Structural Elucidation Techniques in Research

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is the primary tool for elucidating the molecular structure of 2,7-dibromoanthraquinone. By probing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity, identify its functional groups, and confirm its molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for verifying the specific isomeric structure of this compound and distinguishing it from other dibrominated isomers, such as the 2,6- or 1,5-derivatives. The substitution pattern on the anthraquinone (B42736) core dictates the chemical environment of each proton and carbon atom, resulting in a unique NMR fingerprint.

Due to the C2 symmetry of the this compound molecule, the number of unique signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra is simplified. The molecule possesses a plane of symmetry, which renders the protons and carbons on each of the symmetrically substituted aromatic rings chemically equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three chemically non-equivalent aromatic protons (H-1, H-3, and H-4).

H-1 (and H-8): This proton is adjacent to a carbonyl group and would appear as a doublet.

H-3 (and H-6): This proton is situated between a bromine atom and a carbon-hydrogen bond and would appear as a doublet of doublets.

H-4 (and H-5): This proton is ortho to a carbonyl group and adjacent to a carbon-hydrogen bond, appearing as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, seven unique carbon signals are anticipated: five for the aromatic carbons and two for the quaternary carbons (including the carbonyl and bromine-substituted carbons). The carbonyl carbons typically resonate at the lowest field (highest ppm value).

The precise chemical shifts and coupling constants observed in 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the connectivity and confirm the 2,7-substitution pattern.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H-1, H-8 | ~8.2-8.4 | Doublet (d) |

| H-3, H-6 | ~7.9-8.1 | Doublet of Doublets (dd) | |

| H-4, H-5 | ~8.4-8.6 | Doublet (d) | |

| ¹³C | C=O | ~181-183 | Singlet |

| C-Br | ~128-130 | Singlet | |

| C-H | ~128-136 | Singlet | |

| C-H | ~130-138 | Singlet | |

| C-H | ~135-140 | Singlet | |

| C (quaternary) | ~133-135 | Singlet | |

| C (quaternary) | ~134-136 | Singlet |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. pdx.edulibretexts.org These methods are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes that cause a change in the molecular dipole moment. pdx.edu For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. This peak is characteristic of quinone systems and typically appears in the range of 1670-1680 cm⁻¹. Other significant absorptions include those from the aromatic carbon-carbon (C=C) bond stretching in the 1400-1600 cm⁻¹ region and the carbon-bromine (C-Br) stretching vibration, which is expected at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). pdx.edu Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. For a symmetrical molecule like this compound, some vibrations may be Raman-active but IR-inactive, and vice versa, making the two techniques complementary. The symmetric stretching of the aromatic rings often produces strong signals in the Raman spectrum.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3050-3100 | Weak-Medium |

| Carbonyl (C=O) Stretch | IR | 1670-1680 | Strong |

| Carbonyl (C=O) Stretch | Raman | 1670-1680 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1400-1600 | Medium-Strong |

| C-Br Stretch | IR, Raman | 500-650 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular mass of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk

For this compound (C₁₄H₆Br₂O₂), the molecular weight is approximately 366 g/mol . A key feature in its mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak of this compound will appear as a characteristic cluster of three peaks:

M⁺: Containing two ⁷⁹Br isotopes (m/z ≈ 364)

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope (m/z ≈ 366)

[M+4]⁺: Containing two ⁸¹Br isotopes (m/z ≈ 368)

The relative intensities of these peaks will be approximately 1:2:1. This isotopic pattern is definitive proof of the presence of two bromine atoms in the molecule.

Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for anthraquinones involve the sequential loss of neutral carbon monoxide (CO) molecules. pjsir.org Therefore, significant fragment ions would be expected from the loss of one CO group ([M-28]⁺) and two CO groups ([M-56]⁺). The loss of bromine atoms ([M-Br]⁺) is also a possible fragmentation pathway.

| Ion | Description | Expected m/z (for ⁷⁹Br/⁸¹Br isotopes) | Relative Intensity Pattern |

|---|---|---|---|

| [C₁₄H₆Br₂O₂]⁺ | Molecular Ion (M⁺) | 364, 366, 368 | 1:2:1 |

| [C₁₃H₆Br₂O]⁺ | Loss of one CO | 336, 338, 340 | 1:2:1 |

| [C₁₂H₆Br₂]⁺ | Loss of two CO | 308, 310, 312 | 1:2:1 |

| [C₁₄H₆BrO₂]⁺ | Loss of one Br | 285, 287 | 1:1 |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique involves directing X-rays onto a single crystal of this compound and analyzing the resulting diffraction pattern.

The analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule. It confirms the planarity of the anthraquinone core and provides the exact geometry of the carbon-bromine and carbon-oxygen bonds. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice. This information is critical for understanding intermolecular interactions, such as π-π stacking, which can significantly influence the material properties of derivatives synthesized from this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a synthesis. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product, this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing the purity of the final product. A sample is dissolved and injected into a column packed with a stationary phase (e.g., C18 silica (B1680970) for reverse-phase HPLC). A mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is pumped through the column, and components separate based on their differential partitioning between the two phases. A detector (e.g., UV-Vis) records the signal as each component elutes, producing a chromatogram. The purity of this compound can be determined by the area of its corresponding peak relative to the total area of all peaks. HPLC is particularly crucial for separating it from other dibromoanthraquinone (B81947) isomers that may form as byproducts during synthesis.

| Peak No. | Retention Time (min) | Component | Peak Area (%) |

|---|---|---|---|

| 1 | 3.5 | Solvent/Impurity | 0.5 |

| 2 | 8.2 | This compound | 99.3 |

| 3 | 9.1 | Isomeric Impurity | 0.2 |

Computational and Theoretical Investigations of 2,7 Dibromoanthraquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of 2,7-Dibromoanthraquinone. These methods allow for a detailed examination of molecular orbitals, charge distribution, and the energetic pathways of chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules like this compound. researchgate.net By calculating the electron density, DFT can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability, reactivity, and optical properties. semanticscholar.orgscirp.org A smaller gap generally implies higher reactivity and potential for charge transfer within the molecule. semanticscholar.orgnih.gov For anthraquinone (B42736) derivatives, these calculations show that electronic transitions are often of a π→π* nature. researchgate.net

Furthermore, DFT is employed to calculate the distribution of electronic charge across the molecule, often visualized through methods like Mulliken population analysis or molecular electrostatic potential (MEP) maps. libretexts.orgirjweb.com The charge distribution highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents. irjweb.com In dihaloanthraquinones, the electron-withdrawing nature of the anthraquinone core, enhanced by the bromine atoms, creates specific reactivity hotspots that can be identified through these computational charge analyses.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating ability |

| LUMO Energy | -2.50 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.35 | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 4.675 | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.175 | Measures resistance to charge transfer |

Note: The data in the table is representative of the type of output generated from DFT calculations for molecules in this class and is for illustrative purposes.

Computational modeling is a vital tool for elucidating the step-by-step mechanisms of complex organic reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira). Using DFT, researchers can map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. nih.gov

The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and, therefore, the rate of the reaction. nih.govberkeley.edu By modeling the full catalytic cycle of a Sonogashira coupling, for example, computational studies can determine which step—oxidative addition, transmetalation, or reductive elimination—is the rate-determining one. nih.govresearchgate.net This mechanistic insight is essential for optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve yield and efficiency. researchgate.net

DFT calculations are instrumental in predicting the regioselectivity of synthetic transformations on the this compound scaffold. rsc.orgnih.gov When a reaction can potentially occur at multiple sites on a molecule, computational methods can predict the most likely outcome. This is achieved by analyzing local reactivity descriptors derived from the electronic structure, such as the Fukui function or condensed-to-atom Mulliken charges. researchgate.net

These descriptors quantify the susceptibility of each atom in the molecule to either nucleophilic or electrophilic attack. For instance, in further electrophilic substitution reactions on the this compound core, DFT calculations can identify which of the remaining hydrogen-substituted carbon atoms is most activated and therefore most likely to react. This predictive capability allows chemists to anticipate the products of reactions and design synthetic strategies to achieve a desired isomer with high selectivity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.com For a rigid molecule like this compound, MD simulations are particularly useful for studying its behavior in the condensed phase, such as in a crystal lattice or in solution. nih.gov

These simulations can reveal the nature and strength of non-covalent interactions that govern how molecules pack together. Key interactions for this compound include π-π stacking, driven by the large, planar aromatic core, and halogen bonding, where the bromine atoms act as electrophilic regions that can interact with nucleophiles. Understanding these interactions is critical, as they dictate the solid-state packing, morphology of thin films, and ultimately, the performance of materials in organic electronic devices. MD simulations of related anthraquinone dyes in host-guest systems have demonstrated how molecular shape and intermolecular forces determine the alignment and properties of the material. bohrium.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. nih.gov This approach is highly valuable for screening and designing new molecules with desired characteristics without the need for extensive experimental synthesis and testing.

In a QSPR study, a set of theoretical descriptors is first calculated for a series of related compounds, such as various anthraquinone derivatives. nih.gov These descriptors are numerical representations of the molecular structure and can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). researchgate.net

These calculated descriptors are then used as independent variables in a statistical model, such as multiple linear regression (MLR) or an artificial neural network (ANN), to predict an experimental observable (the dependent variable). nih.govresearchgate.net For anthraquinone derivatives, QSPR models have been developed to predict properties like solubility in supercritical CO2 or biological activity. nih.govnih.govresearchgate.net By establishing a robust correlation, these models can accurately predict the properties of new, unsynthesized molecules like derivatives of this compound, accelerating the discovery of new materials.

| Descriptor Type | Example Descriptors | Correlated Experimental Property |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Reactivity, UV-Vis Absorption Wavelength, Redox Potential |

| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | Solubility, Crystal Packing Energy, Chromatographic Retention Time |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Boiling Point, Toxicity (LD50), Partition Coefficient (log P) |

In Silico Screening for Directed Material Design

The symmetrical structure and reactive bromine sites of this compound make it a highly valuable and versatile building block for creating a diverse array of functional materials. The carbon-bromine bonds are particularly suitable for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira. This reactivity allows for the direct attachment of different aryl, alkynyl, or other functional groups at the 2 and 7 positions. Such modifications enable the construction of larger, complex π-conjugated systems, which are fundamental to many advanced materials.

In silico screening, utilizing computational chemistry methods, has become an indispensable tool for accelerating the design and discovery of new materials derived from this compound. By simulating molecules and predicting their characteristics prior to synthesis, researchers can strategically identify and prioritize candidates with desirable properties, saving significant time and resources. jku.at

Detailed research findings from these computational investigations are outlined below:

Tuning Electronic Properties for Organic Semiconductors:

A primary application of this compound is in the synthesis of organic semiconductors for devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these materials is heavily dependent on their electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational methods, particularly Density Functional Theory (DFT), are employed to predict how different functional groups attached to the this compound core will alter these energy levels. researchgate.net This allows for the rational design of materials with specific electronic profiles. For instance, extending the π-conjugation through simulated cross-coupling reactions can effectively tune the HOMO/LUMO gap, which is a critical factor in determining a material's charge carrier mobility and its potential as an n-type or p-type semiconductor. researchgate.net

Predicting Redox Potentials for Energy Storage:

The electron-deficient nature of the anthraquinone core makes its derivatives promising candidates for applications in energy storage, such as cathodes in rechargeable batteries. jku.at Computational electrochemistry studies are used to screen virtual libraries of this compound derivatives to predict their redox potentials.

DFT calculations can effectively forecast how the addition of electron-donating or electron-withdrawing groups at various positions on the anthraquinone scaffold will influence the electrochemical potential. jku.at This pre-screening process enables researchers to identify derivatives with the most promising properties for high-performance energy storage devices before undertaking their synthesis. jku.at The table below summarizes the predicted impact of different substituent types on the electrochemical properties of an anthraquinone core, based on computational screening studies.

Designing for Optoelectronic and Photonic Applications:

In silico methods are also crucial in the design of novel dyes, pigments, and photocatalysts based on this compound. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of proposed molecules, providing insight into their color and other photophysical properties. researchgate.net

This predictive power allows for the directed design of materials for specific applications. For example, in the development of materials for OLEDs, computational screening can identify derivatives with desirable emission wavelengths and high quantum yields. Similarly, for photocatalysis, simulations can help identify structures that are efficient at absorbing light and generating charge carriers. The strategic design of donor-acceptor molecules, guided by computational insights, is a key approach to developing advanced materials with tailored photophysical behaviors.

The following table outlines a general strategy guided by in silico screening for designing donor-acceptor type molecules for optoelectronic applications, starting from a dibromo-anthraquinone core.

Advanced Materials Science Applications Research

Application in Organic Electronic Devices

The rigid and planar structure of the anthraquinone (B42736) unit, a key feature of 2,7-dibromoanthraquinone, promotes ordered molecular packing in the solid state through π-π stacking interactions. This characteristic is crucial for efficient charge transport in organic electronic devices. The electron-withdrawing nature of the anthraquinone core, further enhanced by the two bromine atoms, makes its derivatives valuable as electron-acceptor units in donor-acceptor architectures, which are fundamental to the operation of many organic electronic devices. Research in this area primarily focuses on utilizing this compound as a scaffold to synthesize new small molecules and polymers for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

In the field of organic photovoltaics, derivatives of this compound are investigated for their potential as electron acceptor materials. The electron-deficient nature of the anthraquinone core is a key attribute for an acceptor in a donor-acceptor bulk heterojunction, which is the active layer in most polymer solar cells. researchgate.net While extensive research has been conducted on various anthraquinone derivatives for OPV applications, specific performance data for devices explicitly using this compound derivatives is not widely reported in the literature. However, related research on other isomers, such as 2,6-linked anthracene-based polymers, provides insights into the potential of this class of materials. For instance, a polymer derived from a 2,6-dibromoanthracene (B67020) derivative, when blended with a fullerene acceptor, has shown a power conversion efficiency of 0.76%. whiterose.ac.uk

The general strategy involves copolymerizing this compound derivatives with electron-donating units to create donor-acceptor polymers with low bandgaps, which is desirable for efficient light harvesting. google.com The tunability of the HOMO/LUMO energy levels through chemical modification of the this compound core is a significant advantage in optimizing the performance of OPV devices.

Table 1: Representative Performance of Anthracene-Based Polymers in OPVs

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) |

| PATA(D)TBT (a 2,6-linked anthracene (B1667546) polymer) | PC71BM | 0.76% | 0.54 V |

Note: Data for a 2,6-linked anthracene polymer is provided as a reference due to the lack of specific data for this compound derivatives in the reviewed literature.

The research focus in this area is on synthesizing 2,7-disubstituted anthraquinone derivatives with tailored photophysical properties. By introducing different functional groups at the 2 and 7 positions, it is possible to tune the emission color and quantum efficiency of the resulting materials. researchgate.net For example, C2v symmetrical anthraquinone derivatives have been synthesized and their one-photon and two-photon absorption properties investigated, indicating their potential in advanced optical applications. researchgate.net

The development of high-performance n-type organic semiconductors is crucial for the realization of complementary logic circuits, and the electron-deficient nature of the anthraquinone core makes its derivatives promising candidates for this purpose. The ability to extend the π-conjugation of the this compound core through cross-coupling reactions is a key strategy for enhancing charge carrier mobility in OFETs. The planar structure of the anthraquinone moiety can facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport. nih.gov

Despite the potential of this compound derivatives in OFETs, specific charge carrier mobility data for devices based on these materials are not well-documented in the reviewed literature. However, the broader class of anthracene-based semiconductors has been extensively studied, with some derivatives exhibiting high charge mobilities. beilstein-journals.org Theoretical studies on 9,10-anthraquinone and its derivatives have been conducted to understand the relationship between molecular structure and charge transport properties, which can guide the design of new materials based on the this compound scaffold. jku.at

Research in Electrochemical Energy Storage Systems

The redox-active nature of the anthraquinone core makes its derivatives attractive for applications in electrochemical energy storage. Research is ongoing to explore the use of these organic materials as sustainable and low-cost alternatives to inorganic materials in batteries. elsevierpure.com

Organic carbonyl compounds, including anthraquinone derivatives, are being investigated as anode materials for sodium-ion batteries due to their high theoretical capacities and structural diversity. researchgate.net The redox activity of the carbonyl groups in the anthraquinone core allows for the reversible storage of sodium ions. While there is research on various anthraquinone derivatives as anode materials for sodium-ion batteries, specific electrochemical performance data for this compound is not available in the reviewed literature.

However, studies on other anthraquinone derivatives provide insights into the potential of this class of materials. For example, a novel anthraquinone derivative (C14H6O4Na2) composited with carbon nanotubes has been reported as a high-performance anode material for sodium-ion batteries, delivering a reversible capacity of 173 mAh g⁻¹ with a high initial Coulombic efficiency of 98%. researchgate.netillinois.edu Another study on anthraquinone thin-film electrodes showed significantly better specific capacities and long-term cycling performance compared to powder-based electrodes. nih.gov

Table 2: Electrochemical Performance of an Anthraquinone Derivative in a Sodium-Ion Battery

| Electrode Material | Reversible Capacity (0.1 C) | Initial Coulombic Efficiency | Capacity Retention |

| C14H6O4Na2-CNT | 173 mAh g⁻¹ | 98% | 82% after 50 cycles at 0.2 C |

Note: This data is for a different anthraquinone derivative and is provided for context.

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are being explored as redox-active materials for these systems. researchgate.net The research in this area has largely focused on water-soluble derivatives of anthraquinone, such as anthraquinone-2,7-disulfonic acid disodium (B8443419) salt (2,7-AQDS). researchgate.net It is important to note that 2,7-AQDS is a distinct compound from this compound and is synthesized through a different process.

The molecular structure of 2,7-AQDS allows for a facile two-electron redox process, which can lead to high energy densities and fast reaction kinetics. researchgate.net An aqueous organic redox flow battery using 2,7-AQDS as the negative active species and potassium iodide as the positive active species has demonstrated a discharge capacity of 0.7 AhL⁻¹ with high coulombic and energy efficiencies. researchgate.net While this research highlights the potential of the 2,7-disubstituted anthraquinone scaffold in redox flow batteries, there is no specific data available in the reviewed literature on the use of this compound or its direct derivatives for this application.

Synthesis of Porous Organic Materials

Porous organic materials, such as Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs), have garnered significant attention for their applications in gas storage, separation, and catalysis. The rigid structure and defined geometry of this compound make it an attractive building block for creating robust, porous networks.

This compound is considered a suitable building block for the construction of Conjugated Microporous Polymers (CMPs). The electron-withdrawing nature of the anthraquinone unit makes it a valuable electron-acceptor component in donor-acceptor type polymers. The carbon-bromine bonds are amenable to various transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Stille, and Suzuki couplings, which are commonly employed to synthesize CMPs.

Through these reactions, this compound can be polymerized with multi-alkyne or boronic acid co-monomers to form extended, cross-linked networks. The resulting CMPs integrate the redox-active and photochemically active anthraquinone moiety into a permanent nanoporous structure. This combination is particularly promising for applications in heterogeneous photocatalysis, where the porous network allows for efficient diffusion of substrates to the active sites. rsc.org

While the 2,7-isomer is a viable candidate, detailed studies on CMPs often utilize the closely related 2,6-dibromoanthraquinone (B1313628) isomer. Research on these analogous materials provides insight into the properties and potential of anthraquinone-based CMPs. For example, CMPs synthesized via Sonogashira–Hagihara couplings of 2,6-dibromoanthraquinone with various tetraethynyl comonomers have been investigated as organic cathode materials in lithium-ion batteries and for photocatalysis. acs.orgacs.orgossila.com

Table 1: Examples of Anthraquinone-Based Conjugated Microporous Polymers (using 2,6-isomer)

| Polymer Name | Monomers | Coupling Reaction | Application Studied | Reference |

|---|---|---|---|---|

| Py-A-CMP | 2,6-Dibromoanthraquinone + Tetraethynylpyrene | Sonogashira–Hagihara | Lithium-Ion Battery Cathode | acs.org |

| TPE-A-CMP | 2,6-Dibromoanthraquinone + Tetraethynyltetraphenylethene | Sonogashira–Hagihara | Lithium-Ion Battery Cathode | acs.org |

| AQTEE-COP | 2,6-Dibromoanthraquinone + 1,1,2,2-tetrakis(4-ethynylphenyl)ethene | Sonogashira Coupling | Photocatalytic H₂O₂ Production | ossila.com |

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them highly attractive for applications requiring precise control over pore size and functionality. Dihaloanthraquinone scaffolds are recognized as important building blocks for functional organic materials due to their reactive sites, which allow for the extension of π-conjugated systems. The rigid and planar structure of the anthraquinone core can facilitate π-π stacking interactions, leading to ordered molecular assemblies.

While this compound possesses the requisite geometry and reactive handles for COF synthesis, specific research detailing its use as a primary monomer was not prominent in available literature. However, studies on COFs constructed from other anthraquinone isomers highlight the potential of this compound family. For instance, COFs have been successfully fabricated using 2,6-diaminoanthraquinone, where the amino groups undergo condensation reactions to form the framework. rsc.org These anthraquinone-based COFs have been investigated as recyclable photocatalysts for C-H functionalization, demonstrating the utility of incorporating the anthraquinone core into a stable, crystalline framework. rsc.org Research has also focused on how different linkage positions on the anthraquinone core (e.g., 1,4- vs. 2,6- substitution) can precisely regulate the structure and photocatalytic performance of the resulting COFs. mdpi.com

Photocatalytic System Development and Mechanistic Studies

The unique redox and photochemical properties of the anthraquinone core are harnessed in the development of photocatalytic systems. Anthraquinone derivatives can act as organic photosensitizers and redox-active electron transfer mediators, addressing common issues in photocatalysis like low light utilization and inefficient charge separation. nih.govresearchgate.net

Bromo-substituted anthraquinones have been identified as efficient homogeneous photocatalysts for specific organic reactions. In one study, 2-bromoanthraquinone (B1267325) was shown to be a highly effective photocatalyst for the oxidation of secondary aromatic alcohols to their corresponding ketones. nih.gov Under light irradiation, the 2-bromoanthraquinone facilitates a hydrogen transfer reaction, with one experiment achieving a yield of over 96% for the conversion of 1-phenylethanol (B42297) to acetophenone. nih.gov The study noted that halogen substitution at the 2-position increased the photocatalytic reactivity compared to unsubstituted anthraquinone, with bromine being more effective than chlorine. nih.gov

When incorporated into porous polymers, the photocatalytic activity of the anthraquinone unit can be translated to heterogeneous systems. A conjugated organic polymer derived from 2,6-dibromoanthraquinone demonstrated efficient photocatalytic production of hydrogen peroxide (H₂O₂) from water and air. ossila.com Furthermore, COFs built with anthraquinone derivatives have been employed as recyclable heterogeneous photocatalysts for direct hydrogen atom transfer (d-HAT) reactions. These COF-based systems can activate C-H bonds under visible light to generate reactive carbon radicals for subsequent C-N or C-C bond formation. rsc.org

Table 2: Photocatalytic Performance of Bromo-Anthraquinone Systems

| Catalyst System | Chemical Transformation | Key Finding / Yield | Reference |

|---|---|---|---|

| 2-Bromoanthraquinone (Homogeneous) | Oxidation of 1-phenylethanol to acetophenone | >96% Yield | nih.gov |

| AQTEE-COP (from 2,6-dibromoanthraquinone) | H₂O₂ production from water and air | Initial rate of 3204 μmol g⁻¹ h⁻¹ | ossila.com |

| DAAQ-COF (from 2,6-diaminoanthraquinone) | C-H bond functionalization (C-N coupling) | Recyclable catalyst with no decrease in efficiency over 6 runs | rsc.org |

A significant goal in photocatalysis research is the development of systems that can operate efficiently using visible light, which constitutes the largest portion of the solar spectrum. Anthraquinone-based materials are promising in this regard due to their absorption in the visible region. rsc.org

Research has confirmed that porous organic polymers based on dibromoanthraquinone (B81947) can drive photocatalytic reactions under visible light irradiation (λ ≥ 400 nm). ossila.com For example, the AQTEE-COP polymer produced H₂O₂ without the need for additional photosensitizers or co-catalysts when exposed to visible light. ossila.com Similarly, anthraquinone-based COFs have been shown to effectively catalyze C-H functionalization reactions upon irradiation with visible light. rsc.org Studies comparing isomeric COFs also highlight their performance in producing H₂O₂ under visible light, with production rates for a 1,4-isomer reaching 865.4 µmol g⁻¹ h⁻¹. mdpi.com

While these studies provide performance metrics such as reaction rates and yields under visible light, specific data on the quantum efficiencies of systems derived from this compound were not detailed in the surveyed literature.

Electrochemical and Redox Chemistry Studies

Electrochemical Characterization Techniques

A suite of electrochemical techniques is employed to probe the redox behavior of 2,7-Dibromoanthraquinone, providing insights into its thermodynamic and kinetic properties related to electron transfer.

Cyclic voltammetry (CV) is a principal technique used to characterize this compound. In a typical CV experiment conducted in an aprotic solvent like acetonitrile (B52724), the compound exhibits distinct reduction peaks. These peaks correspond to the sequential addition of electrons to the anthraquinone (B42736) moiety.

The electron-withdrawing nature of the bromine substituents lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn makes the molecule easier to reduce compared to unsubstituted anthraquinone. sdu.dk This results in a positive shift of the reduction potentials. The general process involves two reversible one-electron reduction steps:

AQ + e⁻ ⇌ AQ•⁻ (Formation of the radical anion)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Formation of the dianion)

The reversibility of these processes, indicated by the separation between the cathodic (reduction) and anodic (oxidation) peak potentials (ΔEp), provides information about the stability of the generated radical anion and dianion species.

Table 1: Illustrative Cyclic Voltammetry Data for Anthraquinone Derivatives This table presents typical, representative data based on general findings for substituted anthraquinones to illustrate the expected effects. Specific experimental values for this compound may vary.

| Compound | First Reduction Potential (E¹₁/₂) vs. Fc/Fc⁺ (V) | Second Reduction Potential (E²₁/₂) vs. Fc/Fc⁺ (V) | ΔEp (mV) for First Reduction |

|---|---|---|---|

| Anthraquinone | -1.32 | -1.78 | 65 |

| This compound (Expected) | -1.10 | -1.55 | 68 |

| 2,7-Diaminoanthraquinone (B1616665) (Illustrative EDG) | -1.45 | -1.90 | 64 |

While specific studies on this compound using chronoamperometry and chronocoulometry are not extensively documented, these techniques are vital for understanding the kinetics of electron transfer and the diffusion of the molecule in solution.

Chronoamperometry involves stepping the electrode potential and monitoring the resulting current as a function of time. This data can be used to determine the diffusion coefficient of this compound. It is also a technique used to measure the rate of degradation of quinone species under certain conditions. researchgate.net

Potential-step chronocoulometry measures the total charge that passes as a function of time. This method is particularly useful for studying reactions where reactants or products are adsorbed onto the electrode surface and can be used to evaluate the catalytic activity of quinones in processes like the reduction of molecular oxygen.

Elucidation of Electron Transfer Mechanisms and Pathways

The electron transfer mechanism for anthraquinone derivatives is highly dependent on the experimental conditions, particularly the solvent and the presence of proton donors. In aprotic media, the mechanism is typically a straightforward two-step electron transfer (EE mechanism), as described above.

In protic media, the reduction is more complex, involving coupled proton and electron transfers. The sequence of these events can change with pH, leading to different mechanistic pathways such as ECEC, CECE, or EECC, where 'C' represents a chemical step (protonation) and 'E' represents an electron transfer step. unt.edu For this compound, the specific pathway would dictate the formation of hydroquinone-type species. Given its use as a precursor in materials that facilitate electron transfer, understanding these pathways is crucial. aau.dk

Impact of Substituent Effects on Electrochemical Behavior and Redox Windows

Substituents dramatically alter the electrochemical properties of the anthraquinone core. The nature and position of the substituent group determine the extent of this influence.

The two bromine atoms in this compound function as electron-withdrawing groups (EWGs). EWGs stabilize the reduced forms of the quinone (the radical anion and dianion) by delocalizing the negative charge. This stabilization leads to a positive shift in the redox potentials, making the molecule a better electron acceptor. sdu.dk In contrast, electron-donating groups (EDGs) have the opposite effect, shifting the redox potentials to more negative values.

The position of the substituents is also critical. Substitution at the 2 and 7 positions (β-positions) generally has a different electronic influence compared to substitution at the 1 and 8 positions (α-positions) due to differing proximity to the carbonyl groups and varied orbital interactions. researchgate.net Comparing the electrochemical data of this compound with other isomers, such as 2,6-dibromoanthraquinone (B1313628), is a key method for assessing these positional effects.

Table 2: Expected Impact of Substituent Type on the First Reduction Potential of Anthraquinone

| Substituent Type | Example Group | Effect on LUMO Energy | Effect on First Reduction Potential (E¹₁/₂) |

|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂ | Strongly Lowers | Significant Positive Shift |

| Moderate Electron-Withdrawing | -Br (as in 2,7-DBAQ) | Lowers | Positive Shift |

| No Substituent | -H | Baseline | Baseline |

| Moderate Electron-Donating | -CH₃ | Raises | Negative Shift |

| Strong Electron-Donating | -NH₂ | Strongly Raises | Significant Negative Shift |

Studies on Quinone Redox Cycling and Related Reactive Intermediate Generation

Quinone redox cycling is a process where a quinone is reduced to a semiquinone or hydroquinone (B1673460), which is then re-oxidized by an electron acceptor, such as molecular oxygen, regenerating the original quinone. This cycle can produce reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. mdpi.com

While direct studies on the redox cycling of this compound are limited, the general mechanism is well-established for other quinones. The one-electron reduction of this compound would form the 2,7-dibromosemiquinone radical anion. In the presence of oxygen, this radical can transfer its extra electron to O₂, forming the superoxide radical (O₂•⁻) and regenerating the parent quinone. This process has significant implications in biological systems and in the degradation pathways of quinone-based materials. For instance, studies on other anthraquinone derivatives have identified decomposition products like anthrones, which can sometimes be electrochemically converted back to the parent anthraquinone. chemrxiv.org

Development of Electrochemical Probes for Charge Transfer Research in Complex Systems

The well-defined and tunable redox behavior of anthraquinone derivatives makes them suitable candidates for use as electrochemical probes. They can be incorporated into larger molecular systems to study charge transfer processes. For example, anthraquinone moieties are used as tags on DNA strands to electrochemically signal hybridization events. ornl.gov They can also act as molecular bridges on electrode surfaces to facilitate and study electron transfer to and from enzymes. aau.dk

The specific redox potential of this compound, which is shifted to a more accessible range by the bromine atoms, could make it a useful component in such probes. Its ability to be readily functionalized via cross-coupling reactions at the C-Br bonds allows for its integration into complex systems designed to investigate charge transfer mechanisms in fields like bioelectrochemistry and molecular electronics.

Photophysical and Photochemical Research

Excited State Characterization via Absorption and Emission Spectroscopy

The excited states of 2,7-Dibromoanthraquinone are typically characterized using UV-Visible absorption and fluorescence spectroscopy. Like other anthraquinone (B42736) derivatives, its electronic spectrum is governed by transitions involving the π-electron system of the aromatic rings and the non-bonding electrons of the carbonyl groups.

Upon absorption of photons in the UV or visible region, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The absorption spectrum is influenced by substituent groups; electron-withdrawing groups like halogens can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often resulting in a shift in the absorption bands compared to the parent anthraquinone molecule. nih.gov For halogenated aminoanthraquinones, for instance, the specific positioning of the halogen and amino groups dictates the intramolecular charge transfer (ICT) character, which in turn affects the absorption maxima. nih.gov

Transient Absorption (TA) spectroscopy is a powerful technique used to study the short-lived excited states of anthraquinone derivatives. nih.govoxinst.comrsc.orgresearchgate.net For example, studies on anthraquinone-2-sulfonate (AQS), a related compound, revealed an initial excited state absorption (ESA) feature centered at 395 nm after photoexcitation. This technique allows for the tracking of the formation and decay of singlet and triplet states on timescales from femtoseconds to nanoseconds. nih.gov While specific TA spectra for this compound are not widely published, the general methodology allows for the elucidation of relaxation mechanisms following photoexcitation. nih.gov

Table 1: General Spectroscopic Techniques for Anthraquinone Characterization

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| UV-Visible Absorption Spectroscopy | Provides information on electronic transitions (S₀ → Sₙ), HOMO-LUMO gap. | Characterizes the energy required to excite the molecule; influenced by bromo substituents. |

| Fluorescence Spectroscopy | Measures the emission of light from the S₁ state as it returns to S₀. Provides data on emission maxima and quantum yield. | Characterizes the radiative decay pathway from the singlet excited state. |

| Transient Absorption (TA) Spectroscopy | Tracks the absorption of short-lived excited states (singlet and triplet) over time. | Elucidates the kinetics of intersystem crossing, internal conversion, and other relaxation processes. |

Investigation of Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The luminescence properties of this compound, specifically its fluorescence and phosphorescence, are critical indicators of its excited-state deactivation pathways. The quantum yield (Φ) represents the efficiency of a particular process (fluorescence or phosphorescence) per photon absorbed, while the lifetime (τ) is the average time the molecule spends in the excited state.

Generally, anthraquinone and its derivatives exhibit low fluorescence quantum yields. nih.gov This is because the rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁) is often very efficient, providing a dominant non-radiative decay pathway for the S₁ state. The presence of heavy atoms like bromine is known to further enhance the rate of ISC, which would be expected to decrease the fluorescence quantum yield and lifetime of this compound even more significantly compared to the unsubstituted parent compound. nih.govresearchgate.net

Table 2: Expected Photophysical Parameters for this compound Based on General Principles

| Parameter | Expected Value/Trend | Governing Principle |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | Low | Efficient intersystem crossing (ISC) competes with fluorescence. |

| Fluorescence Lifetime (τF) | Short | High rate of non-radiative decay via ISC. |

| Phosphorescence Quantum Yield (ΦP) | Potentially enhanced (especially at low temp.) | Heavy-atom effect increases the probability of the T₁ → S₀ transition. |

| Phosphorescence Lifetime (τP) | Shorter than non-halogenated analogues | Heavy-atom effect increases the rate of both radiative (phosphorescence) and non-radiative triplet decay. |

Studies on Reverse Intersystem Crossing (RISC) Phenomena and Spin-Orbit Coupling Enhancement

Reverse intersystem crossing (RISC) is a process where a molecule in a triplet excited state transitions back to a singlet excited state (T₁ → S₁), a key mechanism in thermally activated delayed fluorescence (TADF). nih.gov For efficient RISC, two main factors are crucial: a small energy gap between the S₁ and T₁ states (ΔE_ST) and significant spin-orbit coupling (SOC) to facilitate the spin-forbidden transition. rsc.org

The presence of bromine atoms in the this compound structure is critical for enhancing spin-orbit coupling. This phenomenon is known as the internal heavy-atom effect. nih.govresearchgate.netacs.org The heavy nucleus of the bromine atom perturbs the spin and orbital angular momenta of the electrons, increasing the probability of transitions between states of different spin multiplicity (i.e., singlet and triplet). This enhanced SOC not only promotes the forward ISC (S₁ → T₁) process but is also a prerequisite for efficient RISC (T₁ → S₁). researchgate.net While many TADF molecules are designed to have a very small ΔE_ST, the heavy-atom effect can enhance RISC even in molecules where this gap is not minimal. researchgate.net Research has also explored RISC from higher-lying triplet states (hRISC), which can be facilitated by the heavy-atom effect. nih.govrsc.org

Although specific studies quantifying the RISC rate in this compound are limited, its molecular structure, featuring heavy bromine atoms on a conjugated core, makes it a molecule of interest for investigating these phenomena. The enhancement of SOC by bromine atoms is a well-understood principle that supports the potential for significant interconversion between singlet and triplet manifolds in this compound. nih.gov

Mechanistic Insights into Photoreactivity and Photodegradation Processes

The photoreactivity of this compound is characterized by reactions initiated from its electronically excited states. A common photochemical pathway for anthraquinones involves the abstraction of a hydrogen atom by the excited triplet state from a suitable donor (like a solvent molecule), leading to the formation of a semiquinone radical. nih.gov

The substitution with halogen atoms can significantly influence the photoreactivity. Halogenated anthraquinones have been shown to possess enhanced photocatalytic oxidation activity. nih.gov The carbon-bromine (C-Br) bond itself can be a site of photoreactivity. Under UV irradiation, C-Br bonds in aromatic compounds can undergo homolytic cleavage to produce an aryl radical and a bromine atom. This process can initiate further degradation pathways or radical chain reactions. The efficiency and pathway of photodegradation can be influenced by the solvent, the presence of oxygen, and the specific irradiation wavelength.

Furthermore, anthraquinone derivatives are utilized as photoredox catalysts, where the photoexcited molecule engages in electron transfer processes. Under visible light, some anthraquinone-based covalent organic frameworks can cleave C-H bonds via a direct hydrogen atom transfer (d-HAT) mechanism, generating reactive carbon radicals for subsequent bond formation. rsc.org

Photosensitization Mechanisms and Reactive Oxygen Species (ROS) Formation Research

This compound, like many anthraquinone derivatives, can act as a photosensitizer. Upon absorption of light, it can transfer the absorbed energy to other molecules, particularly molecular oxygen (O₂), leading to the formation of reactive oxygen species (ROS). nih.gov This process is central to applications like photodynamic therapy and photocatalysis.

The photosensitization process typically proceeds via two main mechanisms:

Type I Mechanism: The excited triplet state of the photosensitizer (³AQ*) interacts directly with a substrate molecule through electron or hydrogen transfer, producing radicals or radical ions. These species can then react with ground-state molecular oxygen to produce superoxide (B77818) anions (O₂•⁻) and other ROS like hydroxyl radicals (•OH). nih.govmdpi.com

Type II Mechanism: The excited triplet photosensitizer (³AQ*) transfers its energy directly to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂). nih.govmdpi.com

Anthraquinones are known to be capable of producing both singlet oxygen and superoxide anions. nih.govnih.gov The quantum yield of singlet oxygen generation for some anthraquinone derivatives can be quite high. nih.gov For instance, anthracene (B1667546) itself, upon photomodification, can generate ¹O₂, O₂•⁻, and •OH. nih.gov The presence of bromine atoms in this compound is expected to promote a high yield of the triplet state through efficient ISC, which is a prerequisite for efficient Type II photosensitization. The interaction of excited anthraquinones with halide ions in solution can also lead to the formation of reactive halogen species, adding another layer to its photochemical reactivity. nih.gov

Polymer and Oligomer Synthesis Research

Design and Synthesis of 2,7-Dibromoanthraquinone-Based Conjugated Polymers

The design of conjugated polymers based on this compound primarily focuses on creating materials with specific electronic and optoelectronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The key strategy involves the extension of the π-conjugated system through various cross-coupling reactions, which allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. omicsonline.org

The electron-deficient nature of the anthraquinone (B42736) core makes it an excellent acceptor unit in donor-acceptor (D-A) type copolymers. By pairing this compound with electron-donating comonomers, the resulting polymers can exhibit narrow bandgaps and broad absorption spectra, which are desirable for photovoltaic applications. For instance, copolymers of this compound with fluorene (B118485) derivatives have been synthesized to create bipolar fluorescent materials. nih.gov The synthesis of these polymers is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille polycondensation. omicsonline.orgwiley-vch.de

An example of a synthesized this compound-based conjugated polymer is poly[(9,10-phenanthrenequinone-2,7-diyl)-alt-(9,9-di-n-hexylfluorene-2,7-diyl)] (PPQF), which demonstrates the principle of alternating an electron-accepting unit (derived from a quinone structure similar to anthraquinone) with an electron-donating fluorene unit. researchgate.net

Preparation of Oligomers and Dendrimers for Controlled Molecular Architectures

While the use of this compound in the synthesis of long-chain polymers is well-documented, its application in the preparation of well-defined oligomers and dendrimers is less prevalent in the available literature. However, the principles of step-growth polymerization and dendritic synthesis can be readily applied to this versatile monomer. wikipedia.orgnih.gov

Oligomers: The synthesis of oligomers from this compound can be achieved through step-growth polymerization, where the reaction conditions are controlled to limit the chain length. wikipedia.org This can involve adjusting the stoichiometry of the monomers or the reaction time. Such oligomers would possess the fundamental electronic properties of the corresponding polymers but with greater solubility and processability, making them useful for fundamental studies and certain applications where high molecular weight is not required.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov this compound could theoretically be incorporated into dendritic architectures in two main ways:

As a core molecule: A this compound core could be reacted with dendritic wedges (dendrons) in a convergent synthesis approach. omicsonline.org In this method, the dendrons are built first and then attached to the central core.

As a branching unit: In a divergent synthesis approach, the dendrimer is grown outwards from a central core. researchgate.net While this compound itself is not a traditional branching monomer (which typically have an AB2 or AB3 structure), it could be chemically modified to introduce additional reactive sites, allowing it to act as a branching point in the dendritic structure.

The precise control over molecular architecture offered by oligomers and dendrimers would allow for a systematic investigation of the structure-property relationships of anthraquinone-based materials.

Exploration of Polymerization Techniques Utilizing Dibromo Monomers

The two bromine atoms on this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, making it a suitable monomer for several polymerization techniques. omicsonline.org

Suzuki Polycondensation: This is a widely used method for the synthesis of conjugated polymers. researchgate.net It involves the reaction of a dihaloaromatic monomer, such as this compound, with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base. The reaction is tolerant to a wide range of functional groups and generally provides high yields of the desired polymer. For example, a copolymer of this compound and fluorene-2,7-diboronic acid could be synthesized via this method. unimib.itrsc.org

Stille Polycondensation: The Stille reaction couples an organotin compound with an organic halide. wiley-vch.de In the context of polymerization, this would involve reacting this compound with a distannylated aromatic comonomer, or alternatively, converting this compound to its distannylated derivative and reacting it with a dihaloaromatic comonomer. The Stille reaction is known for its high tolerance to functional groups and the ability to produce high molecular weight polymers. nih.gov

Buchwald-Hartwig Amination Polymerization: This method is used to form carbon-nitrogen bonds and can be employed to synthesize polymers containing aromatic amine linkages. nih.gov The polymerization of this compound with aromatic diamines via the Buchwald-Hartwig reaction would lead to the formation of poly(arylene amine)s containing the anthraquinone moiety. This introduces nitrogen atoms into the polymer backbone, which can significantly influence the electronic and photophysical properties of the material. wikipedia.orgrug.nlrsc.org

Below is a table summarizing the key features of these polymerization techniques as they apply to this compound.

| Polymerization Technique | Comonomer Type | Catalyst System (Typical) | Key Advantages |

| Suzuki Polycondensation | Aromatic diboronic acid/ester | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | High yields, good functional group tolerance. researchgate.netunimib.it |

| Stille Polycondensation | Organodistannane | Pd(PPh₃)₄ | Excellent functional group tolerance, good for high molecular weights. wiley-vch.denih.gov |

| Buchwald-Hartwig Amination | Aromatic diamine | Pd(OAc)₂ / Ligand (e.g., XPhos) / Base (e.g., NaOtBu) | Forms C-N bonds, introduces nitrogen into the backbone. nih.govwikipedia.org |

Tailoring Electronic Properties Through Monomer Design and Polymerization Strategies

A key advantage of using this compound in polymer synthesis is the ability to tailor the electronic properties of the resulting materials through strategic monomer design and the choice of polymerization method. The electronic properties of interest include the HOMO and LUMO energy levels, the bandgap, and the charge carrier mobility.

Monomer Design: The electronic properties of this compound-based polymers can be finely tuned by copolymerizing it with various aromatic comonomers. The choice of the comonomer, whether it is electron-donating or electron-withdrawing, will significantly impact the energy levels of the resulting polymer.

Electron-Donating Comonomers: Copolymerizing this compound with electron-donating units such as fluorene, carbazole, or thiophene (B33073) derivatives leads to the formation of donor-acceptor polymers. This strategy generally results in a lowering of the bandgap and a red-shift in the absorption and emission spectra. nih.gov

Electron-Withdrawing Comonomers: The introduction of additional electron-withdrawing groups onto the comonomer or the anthraquinone unit itself can further lower the LUMO energy level, which is beneficial for creating n-type semiconductor materials.